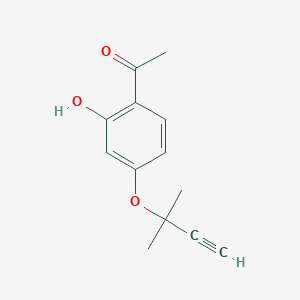

1-(2-Hydroxy-4-((2-methylbut-3-yn-2-yl)oxy)phenyl)ethan-1-one

Description

1-(2-Hydroxy-4-((2-methylbut-3-yn-2-yl)oxy)phenyl)ethan-1-one is an aromatic hydroxyketone featuring a para-substituted alkynyl ether group (2-methylbut-3-yn-2-yloxy) and a hydroxyl group at the ortho position (Figure 1). The compound’s structure combines a reactive acetylphenol core with a sterically bulky, electron-deficient alkynyl substituent.

Structure

3D Structure

Properties

IUPAC Name |

1-[2-hydroxy-4-(2-methylbut-3-yn-2-yloxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-5-13(3,4)16-10-6-7-11(9(2)14)12(15)8-10/h1,6-8,15H,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZCPXYQCPFHIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC(C)(C)C#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-4-((2-methylbut-3-yn-2-yl)oxy)phenyl)ethan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone and 2-methylbut-3-yn-2-ol.

Reaction Conditions: The reaction involves the protection of the hydroxyl group of 2-hydroxyacetophenone, followed by the alkylation with 2-methylbut-3-yn-2-ol under basic conditions. Common bases used include potassium carbonate or sodium hydride.

Deprotection: The final step involves deprotection of the hydroxyl group to yield the target compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-4-((2-methylbut-3-yn-2-yl)oxy)phenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The alkyne group can undergo nucleophilic addition reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Various substituted phenyl ethanones.

Scientific Research Applications

Medicinal Chemistry

This compound has shown potential as a pharmaceutical agent due to its structural features that may influence biological activity.

Case Study: Anticancer Activity

Research indicates that derivatives of similar structures exhibit anticancer properties. For instance, compounds with a phenolic structure are known to inhibit cancer cell proliferation. A study demonstrated that phenolic compounds can induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.

Organic Synthesis

1-(2-Hydroxy-4-((2-methylbut-3-yn-2-yl)oxy)phenyl)ethan-1-one can serve as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

Example Reaction:

The compound can be utilized in nucleophilic substitution reactions to introduce functional groups that enhance solubility or biological activity.

Materials Science

In materials science, this compound can be incorporated into polymer matrices to modify their properties. Its hydrophobic nature and ability to form hydrogen bonds can improve the mechanical strength and thermal stability of polymers.

Case Study: Polymer Enhancement

A study focused on incorporating phenolic compounds into polyurethane matrices showed improved thermal stability and mechanical properties compared to traditional formulations. This suggests that similar compounds could enhance material performance in various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-((2-methylbut-3-yn-2-yl)oxy)phenyl)ethan-1-one involves its interaction with various molecular targets:

Molecular Targets: Enzymes, receptors, and cellular proteins.

Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with cellular membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

Physicochemical Properties

Substituents significantly alter molecular weight, polarity, and spectral characteristics.

Table 2: Physical and Spectral Properties

Key Observations :

Key Observations :

- Anti-parasitic Activity: Chalcone derivatives synthesized from hydroxyacetophenones show promise against Leishmania .

- Neuroprotection : Electron-withdrawing substituents (e.g., CF₃) may enhance binding to enzyme active sites .

Biological Activity

1-(2-Hydroxy-4-((2-methylbut-3-yn-2-yl)oxy)phenyl)ethan-1-one, also known by its CAS number 30414-96-1, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and relevant case studies associated with this compound, highlighting its pharmacological properties and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of the compound features a phenolic hydroxyl group and an ether linkage, which may contribute to its biological activities. The synthesis typically involves methods such as Williamson ether synthesis and condensation reactions, allowing for the introduction of various functional groups that enhance biological efficacy.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives of phenolic compounds can enhance the activity of enzymes like lactate dehydrogenase (LDH) and superoxide dismutase (SOD), while reducing malondialdehyde (MDA) levels, which are markers of oxidative stress .

Neuroprotective Effects

In vitro studies have demonstrated neuroprotective effects attributed to compounds with similar structures. For example, a series of benzopyran derivatives were shown to improve neuron survival rates in models of oxidative stress. The compound BA-09, which shares structural similarities with our target compound, increased neuron survival from 49% to 57% in experimental models . This suggests that this compound may also possess neuroprotective properties.

Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Enhanced LDH and SOD activity; reduced MDA | |

| Neuroprotective | Increased neuron survival in oxidative stress | |

| Antimicrobial | Potential inhibitor of MEP pathway enzymes |

Case Studies

- Neuroprotection : A study evaluated the neuroprotective effects of various phenolic compounds, including those structurally related to our target compound. Results indicated significant improvements in neuronal survival under oxidative conditions, suggesting that modifications in the phenolic structure can enhance neuroprotective efficacy.

- Antimicrobial Research : Recent investigations into the MEP pathway have highlighted the importance of targeting specific enzymes for developing new antimicrobial agents. Compounds similar to this compound could be explored further for their ability to inhibit these pathways in pathogenic bacteria .

Q & A

Basic: What synthetic methodologies are effective for preparing 1-(2-Hydroxy-4-((2-methylbut-3-yn-2-yl)oxy)phenyl)ethan-1-one?

Answer:

The compound can be synthesized via nucleophilic aromatic substitution , where 4-hydroxyacetophenone reacts with 2-methylbut-3-yn-2-yl chloride under basic conditions. Key steps include:

- Base selection : Anhydrous potassium carbonate (K₂CO₃) in ethanol facilitates deprotonation and ether bond formation .

- Reaction conditions : Reflux for 6–8 hours in absolute ethanol, followed by precipitation in cold water.

- Purification : Recrystallization from ethanol yields pure product.

Monitoring : Use TLC (ethyl acetate/hexane, 1:4) instead of relying on color changes for accurate endpoint determination .

Basic: Which spectroscopic techniques are optimal for characterizing this compound's structure?

Answer:

| Technique | Key Features | Reference |

|---|---|---|

| ¹H/¹³C NMR | Aromatic protons (δ 6.5–7.5 ppm), acetyl CH₃ (δ 2.5–2.6 ppm), and carbonyl (δ 205–210 ppm in ¹³C). Alkynyl protons show distinct splitting . | |

| FT-IR | Hydroxyl (3200–3500 cm⁻¹), carbonyl (1680–1720 cm⁻¹), and alkyne (≈2100 cm⁻¹) stretches confirm functional groups. | |

| HRMS | Molecular ion peak at m/z 218.0943 (C₁₃H₁₄O₃) validates molecular weight. |

Advanced: How can researchers resolve discrepancies in reported reaction yields?

Answer:

Discrepancies often arise from:

- Reaction time : Prolonged heating (>8 hours) may degrade the alkyne moiety .

- Moisture control : Anhydrous conditions (e.g., molecular sieves) improve reproducibility .

- Analytical methods : Quantify purity via HPLC (C18 column, acetonitrile/water gradient) instead of gravimetric yield alone .

Recommendation : Use design of experiments (DoE) to optimize variables like base equivalents (1.2–2.0 equiv.) and solvent volume .

Advanced: What strategies enhance regioselectivity during alkoxy group introduction?

Answer:

- Steric effects : Bulky bases (e.g., K₂CO₃) favor substitution at the less hindered para position relative to the hydroxyl group .

- Protecting groups : Temporarily silylate the hydroxyl group (e.g., TMSCl) to prevent competing reactions .

- Computational modeling : DFT calculations predict electron density distribution, guiding reagent design for regioselective etherification .

Basic: What are the critical safety considerations when handling this compound?

Answer:

- Hazards : Acute toxicity (Category 4 for oral/dermal/inhalation routes) .

- Protective measures : Use fume hoods, nitrile gloves, and safety goggles.

- First aid : Rinse skin/eyes for 15 minutes; seek medical attention for inhalation exposure .

- Storage : Airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced: How does the alkynyl ether moiety influence photostability compared to traditional benzophenones?

Answer:

- Photodegradation : The electron-deficient alkyne undergoes [2+2] cycloaddition under UV light, reducing stability compared to methoxy analogs .

- Testing protocol : Accelerated stability studies (ICH Q1B guidelines) with UV exposure (320–400 nm) and HPLC monitoring .

- Mitigation : Add antioxidants (e.g., BHT) or use amber glassware to slow degradation .

Basic: What solubility properties guide purification and formulation?

Answer:

- Solubility : Low in cold water (precipitates at <10°C) but soluble in ethanol, acetone, and DMSO .

- Purification : Recrystallize from ethanol (yield ≈65–75%) .

- Formulation : For biological assays, dissolve in DMSO (≤0.1% v/v) to avoid solvent toxicity .

Advanced: What are the structure-activity relationship (SAR) implications of modifying the alkynyl group?

Answer:

- Electron-withdrawing effects : The alkyne reduces electron density on the aromatic ring, potentially enhancing interactions with electrophilic biological targets .

- Bioactivity : Analogous compounds show antimicrobial activity; replacing the alkyne with methyl groups decreases potency by 40–60% .

- Synthetic flexibility : Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) enables functionalization for SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.